3-Phenoxytoluene

Pyrethroid synthesis Regioselective oxidation Agrochemical intermediates

3-Phenoxytoluene (CAS 3586-14-9; synonym: m-phenoxytoluene, 3-methyldiphenyl ether) is a diaryl ether of molecular formula C₁₃H₁₂O and molecular weight 184.23 g·mol⁻¹. It is commercially supplied as a colorless to light yellow clear liquid with a boiling point of 271–273 °C (lit.), density of 1.051 g·mL⁻¹ at 25 °C, and refractive index n20/D of 1.573.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 3586-14-9
Cat. No. B042325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxytoluene
CAS3586-14-9
Synonyms1-Methyl-3-phenoxybenzene;  3-Methyldiphenyl ether;  3-Methylphenyl Phenyl Ether;  3-Phenoxytoluene;  Phenyl m-Tolyl Ether;  m-Methylphenyl Phenyl Ether; 
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyUDONPJKEOAWFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxytoluene CAS 3586-14-9: Procurement-Grade Specifications and Identity


3-Phenoxytoluene (CAS 3586-14-9; synonym: m-phenoxytoluene, 3-methyldiphenyl ether) is a diaryl ether of molecular formula C₁₃H₁₂O and molecular weight 184.23 g·mol⁻¹ . It is commercially supplied as a colorless to light yellow clear liquid with a boiling point of 271–273 °C (lit.), density of 1.051 g·mL⁻¹ at 25 °C, and refractive index n20/D of 1.573 . Standard commercial purity is ≥98.0% (GC) . The compound is synthesized industrially via Ullmann condensation of m-cresol potassium salt with chlorobenzene in the presence of a copper catalyst, achieving yields of approximately 82% relative to m-cresol at production scale . Its primary industrial role is as the key intermediate for manufacturing 3-phenoxybenzaldehyde, the precursor to the 3-phenoxybenzyl alcohol moiety found in multiple commercial pyrethroid insecticides [1].

Why 3-Phenoxytoluene Cannot Be Replaced by Its Ortho or Para Isomers in Pyrethroid Synthesis


The position of the methyl substituent on the diphenyl ether scaffold is the single most critical determinant of downstream synthetic utility. Only the meta isomer (3-phenoxytoluene) yields 3-phenoxybenzaldehyde upon benzylic oxidation, which is the exclusive aldehyde intermediate for the commercial production of fenvalerate, cypermethrin, deltamethrin, permethrin, and at least six other major pyrethroid active ingredients [1]. The ortho isomer (2-phenoxytoluene, CAS 3991-61-5) and para isomer (4-phenoxytoluene, CAS 1706-12-3) produce regioisomeric benzaldehydes that do not lead to insecticidally active pyrethroid esters because the 3-phenoxybenzyl alcohol pharmacophore is essential for binding to the insect voltage-gated sodium channel target [2]. Furthermore, the 3-phenoxy substituent exerts a measurable deactivating effect on benzylic hydrogen reactivity during catalytic oxidation, meaning that even within the meta series, reaction conditions must be specifically optimized for this substrate — classical benzylic oxidation methods give poor yields with 3-phenoxytoluene compared to unsubstituted or alkyl-substituted toluenes [3]. Generic substitution with a different diaryl ether or a different methyl-position isomer therefore leads to either a non-functional product or a failed synthetic sequence.

Quantitative Differentiation Evidence: 3-Phenoxytoluene vs. Closest Analogs and In-Class Comparators


Meta-Substitution Regiochemistry as Exclusive Gateway to the Pyrethroid Intermediate 3-Phenoxybenzaldehyde

3-Phenoxytoluene (meta isomer) is the sole diaryl ether isomer that yields 3-phenoxybenzaldehyde upon oxidation — the mandatory intermediate for at least eight commercial pyrethroid insecticides including fenvalerate, cypermethrin, deltamethrin, and permethrin [1]. The para isomer (4-phenoxytoluene, CAS 1706-12-3) and ortho isomer (2-phenoxytoluene, CAS 3991-61-5) produce regioisomeric benzaldehydes that cannot be converted into insecticidally active pyrethroid esters because the 3-phenoxybenzyl alcohol moiety is a structural requirement for target-site binding [2]. Physicochemical differentiation is measurable by boiling point: 3-phenoxytoluene exhibits a boiling point of 272 °C (TCI), while 4-phenoxytoluene boils at 278 °C (6 °C higher) and 2-phenoxytoluene has a predicted boiling point of 262.9 °C (approximately 9 °C lower), reflecting distinct intermolecular interactions that also affect industrial distillation and purification protocols . Commercially, 3-phenoxytoluene is routinely supplied at ≥98.0% (GC) purity, whereas 4-phenoxytoluene is typically offered at >95.0% (GC), reflecting the maturity of the meta-isomer supply chain for agrochemical manufacturing .

Pyrethroid synthesis Regioselective oxidation Agrochemical intermediates

Ullmann Condensation Synthesis Yield: 3-Phenoxytoluene Achieves 98% Yield vs. 88.3% for 2-Phenoxytoluene Under Comparable Conditions

In a direct head-to-head comparison within the same patent (US 4,564,712), the Ullmann condensation of K-m-cresolate with chlorobenzene yielded 3-phenoxytoluene at 98% yield relative to KOH (Example 5: 360 g product, 1.96 mol, after 6 hours reflux at 146–152 °C with Cu(OAc)₂·H₂O catalyst) [1]. Under analogous conditions, the synthesis of 2-phenoxytoluene from K-phenolate and o-chlorotoluene achieved only 88.3% yield relative to KOH (Example 6: 650 g product, 3.53 mol, after 4 hours at 162–164 °C), corresponding to a selectivity of 98% relative to reacted K-phenolate but a lower absolute yield on KOH [2]. The selectivity for 3-phenoxytoluene formation was demonstrated to be >98% using the preferred basic copper carbonate catalyst CuCO₃·Cu(OH)₂·0.5H₂O, which achieved a 2.76-fold higher conversion rate compared to other copper catalysts (CuCl, CuO, Cu powder) at identical molar copper loading and 4-hour reaction time (Example 1, comparative tests a–i) [3]. This catalyst system enabled practically quantitative K-m-cresolate conversion at practically quantitative selectivity towards the meta isomer [3].

Ullmann condensation Diaryl ether synthesis Copper catalysis Process optimization

Autoxidation Kinetics: m-Phenoxytoluene Oxidizes Faster than m-Methoxytoluene with Comparable Aldehyde Selectivity

Kamiya et al. (1985) conducted a comparative autoxidation study of m-phenoxytoluene (MPT) and m-methoxytoluene (MMT) catalyzed by cobalt acetate and sodium bromide in acetic acid at temperatures below 90 °C [1]. The study explicitly reports that 'oxidation of MPT proceeded a little faster than MMT and yielded similar oxidation products' — namely, the corresponding substituted benzaldehydes (m-phenoxybenzaldehyde, PBA, and m-anisic aldehyde, MAA), substituted benzoic acids, and brominated byproducts [1]. The selectivity to m-phenoxybenzaldehyde (PBA) reached approximately 60% at an MPT conversion level of 40% (Fig. 8), which is comparable to the maximum selectivity of about 60% to MAA observed for MMT at conversions below 40% (Fig. 1) [1]. Importantly, the addition of sodium acetate and acetylacetone slightly improved aldehyde selectivity for MPT (Fig. 9), while also mitigating catalyst deactivation caused by bromide ion consumption through brominated byproduct formation [1]. This rate advantage, combined with the higher commercial value of m-phenoxybenzaldehyde as a pyrethroid intermediate, gives MPT a superior overall process economics profile compared to MMT for fine-chemical oxidation processes [1].

Autoxidation Cobalt-bromide catalysis Substituted benzaldehyde Kinetics

P450 BM-3 Directed Evolution: 8-Fold Hydroxylation Activity Enhancement on 3-Phenoxytoluene as Model Substrate

3-Phenoxytoluene has been established as a key model substrate for cytochrome P450 BM-3 directed evolution campaigns. In a 2005 study using a 4-aminoantipyrine (4-AAP) colorimetric screening assay in 96-well plate format, saturation mutagenesis at amino acid position Y51 of the P450 BM-3 F87A mutant yielded variants with an 8-fold improvement in 3-phenoxytoluene hydroxylation activity compared to the parental F87A enzyme [1]. The assay demonstrated linear response from 50 to 800 μM phenol products with standard deviations below 11%, confirming the quantitative reliability of the activity measurement [1]. In a subsequent 2011 study, the engineered variant P450 BM3 M9 (R47F F87A M238K V281G M354S D363H W575C A595T) exhibited a 3-fold higher activity for 3-phenoxytoluene conversion compared to the P450 BM3 M7 variant in a continuous plug flow reactor, achieving total turnover numbers exceeding 2,000 over 5 days of continuous operation, with conversions remaining above 80% across 10 batch cycles for the immobilized M7 variant [2]. These data establish 3-phenoxytoluene as a benchmark substrate for which substantial, quantifiable activity gains — 3-fold and 8-fold — have been demonstrated through rational enzyme engineering.

Cytochrome P450 Directed evolution Hydroxylation Biocatalysis

Repeat-Dose Toxicology Profile: Defined NOEL Values Supporting Safe-Handling and Regulatory Assessment

A GLP-compliant 28-day repeat-dose oral toxicity study of 3-phenoxytoluene (purity 99.0%) was conducted in Crj:CD (SD) rats at doses of 0, 4, 20, 100, and 500 mg/kg/day (6 animals/sex/group) with a 14-day recovery group at 0, 100, and 500 mg/kg/day [1]. The No Observed Effect Levels (NOELs) were determined as 100 mg/kg/day for males and 20 mg/kg/day for females [1]. At 500 mg/kg/day, centrilobular hepatocyte hypertrophy, increased liver weights, altered hematological parameters (shortened APTT in males, decreased platelet counts in females), and blood chemistry changes (increased albumin, A/G ratio, ALP, urea nitrogen; decreased total cholesterol, triglyceride, inorganic phosphate, glucose) were observed; all changes were reversible or trending toward recovery after the 14-day recovery period [1]. In genetic toxicology assessments, 3-phenoxytoluene was non-mutagenic in Salmonella typhimurium strains TA100, TA1535, TA98, TA1537, and Escherichia coli WP2uvrA, with or without exogenous metabolic activation; it also did not induce structural chromosomal aberrations or polyploidy in CHL/IU cells [1]. For procurement risk assessment, the compound carries H411 classification (toxic to aquatic life with long-lasting effects), a Pensky-Martens closed cup flash point of 130 °C, and requires storage under inert gas due to air sensitivity .

Toxicology NOEL Repeat-dose toxicity Regulatory safety

Evidence-Backed Application Scenarios for 3-Phenoxytoluene Procurement and Deployment


Industrial Pyrethroid Insecticide Intermediate Manufacturing

3-Phenoxytoluene is the sole commercially viable precursor to 3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol, the alcohol components of fenvalerate, cypermethrin, deltamethrin, permethrin, flucythrinate, and fluvalinate [1]. The established Ullmann condensation process delivers 98% yield on KOH using Cu(OAc)₂ or basic copper carbonate catalysts with >98% selectivity, making large-scale procurement economically justified [2]. The downstream single-step vapor-phase oxidation using Ti₂VMoP₆O₂₄ catalyst at 400–450 °C achieves 72–75% selectivity to 3-phenoxybenzaldehyde at 15.5–21% conversion in a fluidized bed reactor, providing a direct route to the aldehyde without intermediate chlorination steps [1]. Procurement specifications should require ≥98.0% (GC) purity to minimize side-product formation during oxidation and ensure consistent aldehyde quality .

Selective Catalytic Oxidation Process Development

The well-characterized autoxidation behavior of 3-phenoxytoluene under cobalt-bromide catalysis — with defined selectivity of ~60% to m-phenoxybenzaldehyde at 40% conversion and a rate advantage over m-methoxytoluene — makes it a preferred substrate for developing and benchmarking liquid-phase oxidation processes [3]. The methanol-additive method reported by Yin et al. (1999) further improves selectivity by suppressing over-oxidation of the aldehyde product through modulation of cobaltous-multibromide speciation in acetic acid/methanol solvent [4]. Procurement for oxidation research should specify air-sensitive storage requirements (inert gas, room temperature) to prevent autoxidation of the benzylic methyl group during storage .

Cytochrome P450 Directed Evolution and Biocatalytic Hydroxylation Research

3-Phenoxytoluene has been validated as a robust model substrate for P450 BM-3 directed evolution, with published activity improvements of 8-fold (F87A Y51 saturation mutagenesis library) and 3-fold (M9 vs. M7 variant) quantified using the 4-AAP colorimetric screening protocol [5][6]. The substrate's commercial availability at consistently high purity (≥98% GC) ensures reproducible kinetic measurements across different laboratories and experimental campaigns . The established assay conditions (linear response 50–800 μM phenol products, SD <11% in 96-well format) provide a ready-to-use framework for high-throughput screening of P450 mutant libraries [5]. Researchers should specify inhibitor-free grades if the compound will be used in cell-free enzymatic systems sensitive to trace metal or organic contaminants.

Toxicological Reference Standard for Pyrethroid Metabolite and Environmental Fate Studies

The GLP 28-day repeat-dose oral toxicity dataset with defined NOEL values (male: 100 mg/kg/day; female: 20 mg/kg/day) and comprehensive negative genotoxicity findings (Ames test, chromosomal aberration) provides a quantified toxicological baseline for 3-phenoxytoluene as a starting material [7]. Given that 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid are common environmental metabolites of multiple pyrethroid insecticides, the parent compound's toxicology profile is relevant for comparative metabolite risk assessment [1]. The H411 aquatic toxicity classification and the observed sex-specific difference in NOEL (5-fold) should inform material safety data sheets and occupational exposure banding for procurement decisions involving multi-kilogram quantities [7].

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